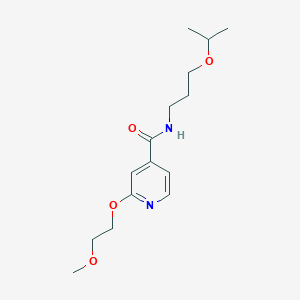

N-(3-isopropoxypropyl)-2-(2-methoxyethoxy)isonicotinamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(3-propan-2-yloxypropyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-12(2)20-8-4-6-17-15(18)13-5-7-16-14(11-13)21-10-9-19-3/h5,7,11-12H,4,6,8-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJMIOTXUVAISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=CC(=NC=C1)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-isopropoxypropyl)-2-(2-methoxyethoxy)isonicotinamide (referred to as this compound) is a synthetic derivative of isonicotinamide, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following formula:

This structure includes an isonicotinamide moiety, which is known for its diverse biological activities, particularly in the field of medicinal chemistry.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Kinase Inhibition : Some derivatives exhibit inhibitory activity against specific kinases, which are crucial in cell signaling pathways. For instance, compounds derived from isonicotinamide have shown promise in inhibiting FGFR4 (Fibroblast Growth Factor Receptor 4), a target implicated in cancer progression .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways .

- Antimicrobial Activity : Similar isonicotinamide derivatives have been evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis, indicating a potential application in treating infections .

Table 1: Biological Activities of Isonicotinamide Derivatives

Case Studies

- Anti-cancer Properties : A study investigated the efficacy of isonicotinamide derivatives in inhibiting tumor growth in various cancer cell lines. The results indicated that certain derivatives, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .

- Neuroprotective Effects : Another research effort focused on the neuroprotective capabilities of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and protein aggregation associated with conditions like Huntington's disease .

Scientific Research Applications

Modulation of IRAK-4

One of the primary applications of N-(3-isopropoxypropyl)-2-(2-methoxyethoxy)isonicotinamide is its role as a modulator of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This kinase is crucial in inflammatory responses, and its inhibition can lead to therapeutic effects in various inflammatory diseases. The compound acts by promoting targeted ubiquitination, which enhances the degradation of IRAK-4, thereby reducing inflammation .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells, making it a potential candidate for cancer therapy .

The biological activities of this compound can be summarized as follows:

Anti-inflammatory Efficacy

A study focused on the anti-inflammatory effects of this compound demonstrated significant downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The results are summarized below:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data suggests a promising anti-inflammatory profile for the compound.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited selective cytotoxicity with IC50 values in the low micromolar range. This indicates its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted nicotinamides and acetamides, which are widely studied for their pharmacological and synthetic utility. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | CAS RN | Molecular Formula | Key Substituents | Potential Applications |

|---|---|---|---|---|

| N-(3-isopropoxypropyl)-2-(2-methoxyethoxy)isonicotinamide | Not available | C₁₆H₂₄N₂O₄ (estimated) | 2-(methoxyethoxy), N-(isopropoxypropyl) | Kinase inhibition, drug synthesis |

| 2-Chloro-N-methoxy-N,6-dimethylnicotinamide | 1057667-23-8 | C₁₀H₁₂ClN₂O₂ | 2-chloro, N-methoxy, 6-methyl | Intermediate in agrochemicals |

| 2-(N-Isopropyl-N-methylamino)ethyl chloride | 4261-68-1 | C₈H₁₈ClN·HCl | Chloroethyl, N-isopropyl-N-methyl | Nerve agent antidote synthesis |

| 2-Chloro-N-isopropyl-N-(2-oxo-2-(thiophen-2-yl)ethyl)acetamide | 1203499-50-6 | C₁₃H₁₇ClNO₂S | Thiophene, chloroacetamide, isopropyl | Anticancer drug development |

Key Findings :

Substituent Effects on Reactivity :

- The methoxyethoxy group in the target compound enhances hydrophilicity compared to the chloro substituent in 2-chloro-N-methoxy-N,6-dimethylnicotinamide, which increases electrophilicity and reactivity in nucleophilic substitution reactions .

- The isopropoxypropyl chain may improve membrane permeability relative to simpler alkyl groups (e.g., methyl or ethyl in other analogs) .

Synthetic Utility: Compounds like 2-(N-Isopropyl-N-methylamino)ethyl chloride are critical precursors in synthesizing acetylcholinesterase reactivators (e.g., oximes for nerve agent antidotes), whereas the target compound’s applications are more niche, possibly in kinase inhibitor libraries .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-isopropoxypropyl)-2-(2-methoxyethoxy)isonicotinamide?

The synthesis of structurally analogous isonicotinamide derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group modifications. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃ or triethylamine) are effective for introducing alkoxy groups, while condensation with activated esters or carbodiimides facilitates amide bond formation . Key intermediates, such as substituted anilines or isocyanates, are often generated in situ to improve reaction efficiency .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

High-resolution NMR (¹H/¹³C) is essential for confirming substituent positions and stereochemistry, while HPLC (≥95% purity) ensures batch-to-batch consistency. Mass spectrometry (HRMS or LC-MS) validates molecular weight, particularly for detecting common impurities like unreacted intermediates or hydrolysis byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Kinase inhibition assays (e.g., RAF1 or BRAF enzymatic assays) are widely used for isonicotinamide derivatives targeting oncogenic pathways. Cell viability assays (e.g., MTT in RAS-mutant cell lines) provide initial efficacy data, complemented by Western blotting to assess downstream pathway modulation (e.g., ERK phosphorylation) .

Q. How can researchers troubleshoot low yields during the condensation step of synthesis?

Optimize reaction conditions by varying catalysts (e.g., HATU vs. EDC), solvents (DMF vs. DCM), or temperatures. For example, using triphosgene with triethylamine in DCM improved yields (67–97%) in analogous isonicotinamide syntheses . Additionally, stoichiometric adjustments (1.2–2.0 equiv of reactants) may mitigate side reactions .

Q. What strategies mitigate common impurities during synthesis?

Column chromatography (silica gel, gradient elution) effectively removes unreacted starting materials. For polar byproducts, recrystallization in ethanol/water mixtures enhances purity. Process monitoring via TLC or LC-MS at intermediate steps ensures early impurity detection .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropoxypropyl vs. methoxyethoxy groups) influence target selectivity and potency?

Substituents like methoxyethoxy enhance solubility and metabolic stability by reducing CYP450-mediated oxidation, as demonstrated in RAF inhibitors where hydroxyethoxy groups improved oral bioavailability (e.g., 2.3-fold increase in AUC) . Isopropoxypropyl groups may sterically hinder off-target interactions, as seen in kinase inhibitors with >100-fold selectivity for RAF over related kinases .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling identifies bioavailability or clearance issues. For example, microsomal stability assays (human/rat liver microsomes) predict metabolic liabilities, while tissue distribution studies (LC-MS/MS) quantify target organ exposure . Adjusting formulations (e.g., PEGylation) or introducing prodrug moieties can bridge efficacy gaps .

Q. How can molecular modeling guide the optimization of binding affinity and off-target mitigation?

Co-crystallization with target kinases (e.g., RAF1) reveals critical binding interactions, such as hydrogen bonding with hinge regions or hydrophobic packing with allosteric pockets. Molecular dynamics simulations predict conformational stability, while free-energy perturbation (FEP) calculations prioritize substituents with optimal binding ΔG values .

Q. What methodologies assess target engagement in complex cellular models?

Cellular thermal shift assays (CETSA) quantify compound-target binding in live cells by measuring protein stability post-heat shock. Alternatively, bioluminescence resonance energy transfer (BRET) monitors real-time kinase activity in RAS-mutant organoids .

Q. How do researchers balance lipophilicity and solubility in lead optimization?

Introducing polar groups (e.g., methoxyethoxy) lowers logP, as shown in analogs with logP reductions from 4.2 to 2.8, improving aqueous solubility (from <10 µM to >100 µM). Parallel artificial membrane permeability assays (PAMPA) and Caco-2 models validate permeability-retention trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.